molecular formula C16H20N8O B7449877 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide

3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide

Cat. No.: B7449877
M. Wt: 340.38 g/mol
InChI Key: NGAKNTJAIWOFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide, also known as Trametinib, is a small molecule inhibitor that selectively targets the mitogen-activated protein kinase (MAPK) pathway. It is used in scientific research for its potent anti-tumor activity and has shown promising results in the treatment of various types of cancer.

Mechanism of Action

3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide selectively targets the MAPK pathway by inhibiting the activity of the mitogen-activated protein kinase kinase (MEK), which is a critical upstream regulator of the MAPK pathway. MEK inhibition leads to the downstream inhibition of the extracellular signal-regulated kinase (ERK), which is a key mediator of cell proliferation and survival. By inhibiting the MAPK pathway, this compound induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. This compound also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Additionally, this compound has been shown to enhance the immune response against cancer cells, leading to improved anti-tumor activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide is its potent anti-tumor activity, which makes it a valuable tool in scientific research for studying the MAPK pathway and its role in cancer. This compound is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has several limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer. Another potential direction is the identification of biomarkers that can predict the response to this compound treatment, which can help to personalize cancer therapy. Additionally, the use of this compound in preclinical models can help to identify new targets and pathways involved in cancer progression, which can lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide involves the use of several chemical reactions, including the condensation of 6-amino-9H-purine and 2,6-dimethyl-3-pyridinecarboxaldehyde, followed by the addition of N,N-dimethylformamide dimethyl acetal and the subsequent reaction with 3-bromopropionyl chloride. The final product is obtained after several purification steps, including recrystallization and chromatography.

Scientific Research Applications

3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide is widely used in scientific research for its ability to inhibit the MAPK pathway, which is a critical signaling pathway involved in cell growth, differentiation, and survival. The MAPK pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, including melanoma, non-small cell lung cancer, and pancreatic cancer.

Properties

IUPAC Name

3-(6-aminopurin-9-yl)-N-[2-(dimethylamino)-6-methylpyridin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10-4-5-11(15(21-10)23(2)3)22-12(25)6-7-24-9-20-13-14(17)18-8-19-16(13)24/h4-5,8-9H,6-7H2,1-3H3,(H,22,25)(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAKNTJAIWOFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)CCN2C=NC3=C(N=CN=C32)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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